molecular formula C12H18ClNO3S B272311 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide

5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide

Cat. No. B272311
M. Wt: 291.79 g/mol
InChI Key: ZUKVCLLUTPOLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as CEEDBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. CEEDBS has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide is based on its ability to bind to sulfonamide-binding proteins, also known as carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide binds to the active site of carbonic anhydrases and inhibits their activity, leading to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide. This mechanism of action has been exploited in the development of drugs targeting carbonic anhydrases for the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide depend on the specific carbonic anhydrase isoform that it inhibits. Carbonic anhydrases are expressed in various tissues and organs, including the eye, brain, kidney, and liver. Inhibition of carbonic anhydrases in the eye leads to a decrease in the production of aqueous humor, which can be used to treat glaucoma. Inhibition of carbonic anhydrases in the brain leads to an increase in the concentration of carbon dioxide, which can be used to treat epilepsy. Inhibition of carbonic anhydrases in cancer cells leads to a decrease in the pH of the tumor microenvironment, which can be used to enhance the efficacy of chemotherapy.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments include its high purity, solubility in organic solvents, and well-established mechanism of action. The limitations of using 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments include its limited selectivity for specific carbonic anhydrase isoforms and its potential toxicity at high concentrations.

Future Directions

For the use of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in scientific research include the development of novel sulfonamide derivatives with improved selectivity and potency for specific carbonic anhydrase isoforms, the identification of new carbonic anhydrase isoforms that can be targeted by 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide and its derivatives, and the exploration of new therapeutic applications for 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide and its derivatives, such as the treatment of metabolic disorders and infectious diseases.

Synthesis Methods

The synthesis of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with diethylamine in the presence of a base such as sodium carbonate. The reaction occurs at room temperature and produces 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used in various scientific research fields due to its unique chemical properties. In medicinal chemistry, 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used as a starting material for the synthesis of novel sulfonamide derivatives with potential antibacterial, antifungal, and anticancer activities. In biochemistry, 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used as a tool to study the structure and function of sulfonamide-binding proteins. In pharmacology, 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used as a reference compound for the development of new drugs targeting sulfonamide-binding proteins.

properties

Product Name

5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6H2,1-3H3

InChI Key

ZUKVCLLUTPOLGC-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC

Origin of Product

United States

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